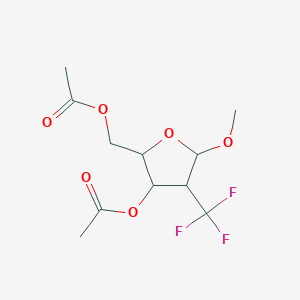
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate is a compound with significant biomedical applications. It is known for its antiviral and antineoplastic properties, making it a valuable substance in the study of viral infections and cancer.
Preparation Methods
The synthesis of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves several steps. The synthetic route typically includes the protection of hydroxyl groups, introduction of the trifluoromethyl group, and subsequent acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to cellular processes and molecular interactions.
Medicine: Its antiviral and antineoplastic properties make it a candidate for drug development and therapeutic research.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate involves its ability to impede viral replication and hinder the proliferation of malignant cells. This is achieved through its interaction with specific molecular targets and pathways, which disrupts the normal functioning of viral and cancerous cells.
Comparison with Similar Compounds
Methyl-2-deoxy-2-(trifluoromethyl)-alpha-D-arabinoFuranoside diacetate can be compared with other similar compounds such as:
Methyl 2-deoxy-2-fluoro-D-ribofuranoside: This compound has similar structural features but differs in its fluorine substitution.
Methyl 2-deoxy-2-(trifluoromethyl)-alpha-D-ribofuranoside: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific trifluoromethyl group and its potent biological activities, which make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H15F3O6 |
|---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
[3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3 |
InChI Key |
FLMUHDLCWYXXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
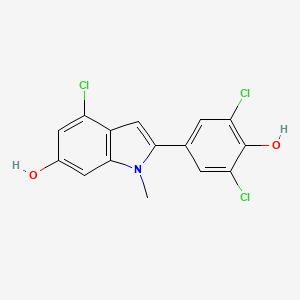
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
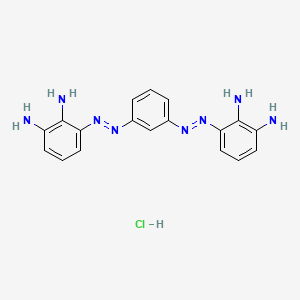
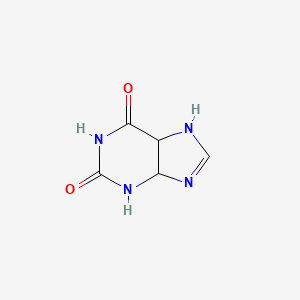
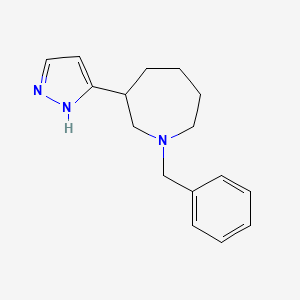
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
